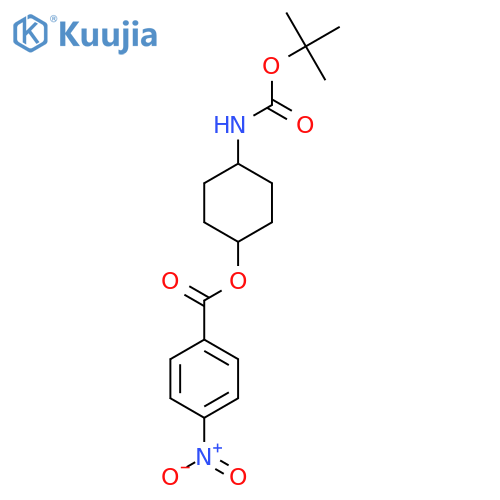

Cas no 847416-31-3 ((1s,4s)-4-((Tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate)

(1s,4s)-4-((Tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate 化学的及び物理的性質

名前と識別子

-

- (1s,4s)-4-((tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate

- (1s,4s)-4-((tert-butoxycarbonyl)amino)cyclohexyl 4-nitrobenzoate

- (1s,4s)-4-((Tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate

-

- インチ: 1S/C18H24N2O6/c1-18(2,3)26-17(22)19-13-6-10-15(11-7-13)25-16(21)12-4-8-14(9-5-12)20(23)24/h4-5,8-9,13,15H,6-7,10-11H2,1-3H3,(H,19,22)

- InChIKey: CGVROTVJIMUQHX-UHFFFAOYSA-N

- ほほえんだ: O(C(C1C=CC(=CC=1)[N+](=O)[O-])=O)C1CCC(CC1)NC(=O)OC(C)(C)C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 26

- 回転可能化学結合数: 6

- 複雑さ: 509

- トポロジー分子極性表面積: 110

(1s,4s)-4-((Tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | S116590-250mg |

(1s,4s)-4-((tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate |

847416-31-3 | 250mg |

$ 280.00 | 2022-06-03 | ||

| TRC | S116590-125mg |

(1s,4s)-4-((tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate |

847416-31-3 | 125mg |

$ 170.00 | 2022-06-03 |

(1s,4s)-4-((Tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate 関連文献

-

Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

5. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

(1s,4s)-4-((Tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoateに関する追加情報

Research Brief on (1s,4s)-4-((Tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate (CAS: 847416-31-3)

In recent years, the compound (1s,4s)-4-((Tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate (CAS: 847416-31-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, serves as a crucial intermediate in the synthesis of various bioactive compounds. Its tert-butoxycarbonyl (Boc) protected amino group and nitrobenzoate moiety make it a versatile building block for drug discovery and development. This research brief aims to summarize the latest findings and applications of this compound, providing insights into its potential in advancing therapeutic innovations.

The synthesis and characterization of (1s,4s)-4-((Tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate have been extensively studied, with recent publications highlighting its role in the development of novel kinase inhibitors and protease modulators. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the synthesis of selective PI3K inhibitors, which are pivotal in cancer therapy. The study reported that the Boc-protected amino group enhances the stability of the intermediate, while the nitrobenzoate moiety facilitates further functionalization, enabling the creation of diverse pharmacophores.

Another significant application of this compound lies in its use as a chiral auxiliary in asymmetric synthesis. Research conducted by a team at the University of Cambridge (2022) revealed that the cyclohexyl backbone of (1s,4s)-4-((Tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate provides a rigid framework that promotes high enantioselectivity in catalytic reactions. This property is particularly valuable in the production of enantiomerically pure pharmaceuticals, where chirality often dictates biological activity. The study also noted that the nitro group can be selectively reduced to an amine, offering a pathway to further derivatization.

In addition to its synthetic utility, recent investigations have explored the biological activity of (1s,4s)-4-((Tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate itself. A 2023 preprint on bioRxiv suggested that the compound exhibits moderate inhibitory effects on certain bacterial efflux pumps, potentially serving as a lead structure for novel antibiotics. However, further in vivo studies are required to validate these findings and assess the compound's pharmacokinetic properties. The preprint emphasized the need for structural optimization to improve potency and reduce potential toxicity.

Looking ahead, the versatility of (1s,4s)-4-((Tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate positions it as a valuable tool in medicinal chemistry. Its applications span from drug intermediate synthesis to potential direct therapeutic use, underscoring its importance in the field. Future research directions may include exploring its role in targeted drug delivery systems or as a scaffold for multifunctional therapeutics. As the pharmaceutical industry continues to seek innovative solutions, compounds like this will undoubtedly play a pivotal role in shaping the next generation of medicines.

847416-31-3 ((1s,4s)-4-((Tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate) 関連製品

- 62752-06-1(6-Chloro-N,N'-bis(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine)

- 1342217-53-1(1-(2-Azidoethyl)-4-iodo-1H-pyrazole)

- 1339184-40-5(7-methyl-1-azaspiro3.5nonan-2-one)

- 851802-08-9(1-cyclopentanecarbonyl-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1931958-62-1(2-(2S,4S)-2-(aminomethyl)-4-fluoropyrrolidin-1-ylacetamide dihydrochloride)

- 1341807-16-6(2-[(5-Bromopyridin-3-yl)oxy]-N,N-dimethylacetamide)

- 1207055-10-4(methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylate)

- 127917-66-2(Ro 41-1049 (hydrochloride))

- 3002429-42-4(1-(6-Chloro-2-fluoro-3-(methylthio)phenyl)-2-phenylethanol)

- 143584-75-2(S-Methyl-KE-298)